molecular formula C18H25F3N4O B6924594 N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide

N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B6924594
M. Wt: 370.4 g/mol
InChI Key: NVJBQYCELZWUDR-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O/c19-18(20,21)14-23-8-5-11-25(13-12-23)17(26)22-15-6-1-2-7-16(15)24-9-3-4-10-24/h1-2,6-7H,3-5,8-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBQYCELZWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)N3CCCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the diazepane ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques like chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoroethyl group, in particular, may play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and compounds containing trifluoroethyl groups.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the presence of the trifluoroethyl group, which can influence its reactivity and interactions with biological targets.

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